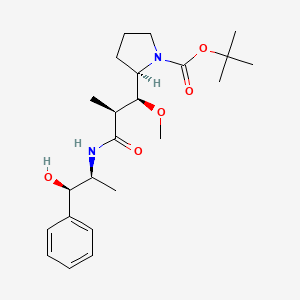
(R,S,S,R,S)-Boc-Dap-NE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S,S,R,S)-Boc-Dap-NE is the inactive isomer of Boc-Dap-NE, which is an intermediate in the synthesis of Monomethyl auristatin E. Monomethyl auristatin E is an inhibitor of tubulin polymerization and is used to synthesize Antibody-Drug Conjugates as ADC Cytotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,S,R,S)-Boc-Dap-NE involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions are proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(R,S,S,R,S)-Boc-Dap-NE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in modified analogs of this compound .
Scientific Research Applications
(R,S,S,R,S)-Boc-Dap-NE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules, including Monomethyl auristatin E.
Biology: Employed in studies related to tubulin polymerization and its inhibition.
Medicine: Utilized in the development of Antibody-Drug Conjugates for targeted cancer therapy.
Industry: Applied in the production of pharmaceutical compounds and research chemicals.
Mechanism of Action
The mechanism of action of (R,S,S,R,S)-Boc-Dap-NE involves its role as an intermediate in the synthesis of Monomethyl auristatin E. Monomethyl auristatin E inhibits tubulin polymerization, which disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
Boc-Dap-NE: The active isomer used in the synthesis of Monomethyl auristatin E.
Monomethyl auristatin E: The final product that inhibits tubulin polymerization.
Other Isomers of Boc-Dap-NE: Various isomers with different stereochemistry that may have distinct biological activities.
Uniqueness
(R,S,S,R,S)-Boc-Dap-NE is unique due to its specific stereochemistry, which makes it an inactive isomer. This property allows it to be used as an experimental control in research studies, providing a valuable tool for understanding the biological activity of its active counterparts .
Properties
Molecular Formula |
C23H36N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[(1S,2S)-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m0/s1 |
InChI Key |
XJDVGABQIFOWFC-LERVOYGESA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@@H](C)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















